![molecular formula C20H13NO B12519748 Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]- CAS No. 685830-34-6](/img/structure/B12519748.png)
Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]- is a complex organic compound characterized by its unique structure, which includes a benzonitrile group and a methoxyphenyl group connected through a hexene chain with diynyl linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]- typically involves multi-step organic reactions. One common approach is the coupling of a benzonitrile derivative with a methoxyphenylacetylene under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly incorporating continuous flow techniques and advanced purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or to reduce the alkyne linkages.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the alkyne chain.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Substitution reagents: Halogens (Br₂, Cl₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce amines or alkanes.
Applications De Recherche Scientifique
Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its conjugated system and electronic properties.
Mécanisme D'action
The mechanism by which Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]- exerts its effects is largely dependent on its interaction with molecular targets. The compound’s structure allows it to participate in π-π interactions, hydrogen bonding, and coordination with metal ions. These interactions can influence various biological pathways and chemical processes, making it a versatile compound in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile, 2-[6-(4-methoxyphenyl)-3-hexene-1,5-diynyl]-: Similar structure but with a different position of the methoxy group.
Benzonitrile derivatives: Compounds with variations in the substituents on the aromatic ring or the alkyne chain.
Uniqueness
Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]- is unique due to its specific substitution pattern and the presence of both alkyne and alkene functionalities. This combination of features provides distinct electronic properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
685830-34-6 |
|---|---|
Formule moléculaire |
C20H13NO |
Poids moléculaire |
283.3 g/mol |
Nom IUPAC |
2-[6-(2-methoxyphenyl)hex-3-en-1,5-diynyl]benzonitrile |
InChI |
InChI=1S/C20H13NO/c1-22-20-15-9-8-13-18(20)12-5-3-2-4-10-17-11-6-7-14-19(17)16-21/h2-3,6-9,11,13-15H,1H3 |
Clé InChI |
RAZCVFMGVQSDGL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C#CC=CC#CC2=CC=CC=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


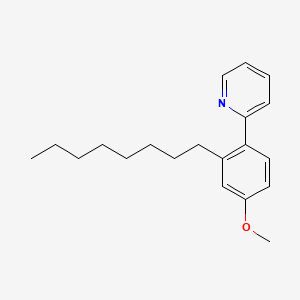

![N-{2-[(Dimethylamino)methyl]cyclohexyl}benzamide](/img/structure/B12519673.png)

![4-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519683.png)
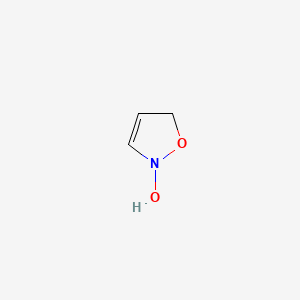
![3-[4-(2-Methylpropyl)phenyl]prop-2-enoic acid](/img/structure/B12519702.png)
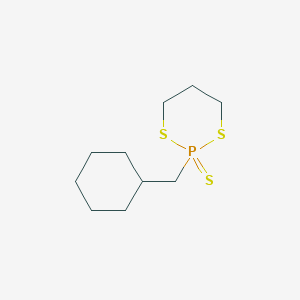
![6,7-Dihydro-5H-indeno[2,1-c]isoquinolin-5-one](/img/structure/B12519724.png)
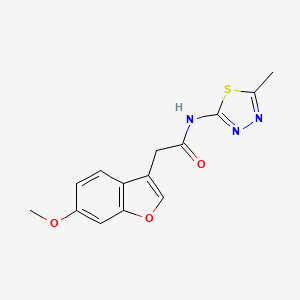
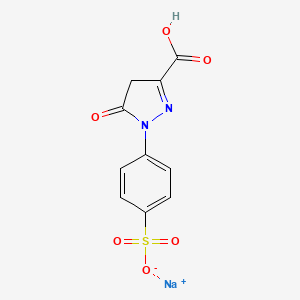
![2,2'-[(3-Methoxyphenyl)methylene]bis(4-ethyl-3-methyl-1H-pyrrole)](/img/structure/B12519755.png)
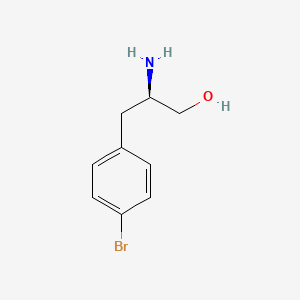
![Urea, N,N'-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]-](/img/structure/B12519767.png)
